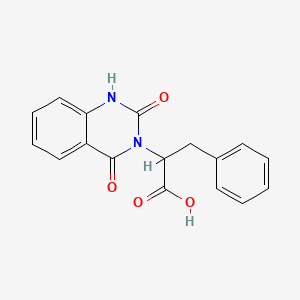

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHKCLVDTGIHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162795 | |

| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115948-90-8 | |

| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115948-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Cyclic Imides and β-Phenylalanine

A foundational method involves the reaction of quinazoline-2,4-dione precursors with β-phenylalanine under acidic conditions. As demonstrated in the synthesis of analogous acid imides, refluxing cyclic imides (e.g., phthalimide derivatives) with β-phenylalanine in glacial acetic acid and anhydrous sodium acetate yields propanoic acid-functionalized products. For the target compound, this approach requires:

- Quinazoline-2,4-dione precursor synthesis : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under thermal conditions.

- Coupling with β-phenylalanine : Refluxing the quinazoline-2,4-dione with β-phenylalanine in acetic acid/sodium acetate, facilitating nucleophilic attack at the C3 position of the quinazoline ring.

This method typically achieves yields of 66–93%, depending on the electron-withdrawing or donating nature of substituents on the quinazoline ring.

Domino Reaction Strategies

Iodine/TBHP-Mediated Oxidative Coupling

A novel domino reaction protocol leverages iodine and tert-butyl hydroperoxide (TBHP) to synthesize quinazoline-amide hybrids. Adapting this method for the target compound involves:

- Reaction of isatin with o-amino-N-phenylpropanoic acid : Isatin undergoes oxidative rearrangement with a β-phenylpropanoic acid-derived amine to form an intermediate Schiff base.

- Cyclization and oxidation : Iodine (10–30 mol%) and TBHP promote cyclodehydration, forming the quinazoline-2,4-dione core while retaining the propanoic acid side chain.

Key advantages include one-pot synthesis and compatibility with diverse substituents. For example, electron-deficient aryl groups on the propanoic acid moiety enhance reaction rates, yielding products at 70–85% efficiency.

Stepwise Assembly via Nucleophilic Substitution

Quinazoline-2,4-dione Activation

Introducing a leaving group (e.g., chloride or tosylate) at the C3 position of quinazoline-2,4-dione enables nucleophilic displacement by β-phenylpropanoate anions:

- Chlorosulfonation : Treating quinazoline-2,4-dione with chlorosulfonic acid generates a reactive sulfonyl chloride intermediate.

- Nucleophilic displacement : Reaction with sodium 3-phenylpropanoate in dimethylformamide (DMF) substitutes the sulfonyl group with the propanoic acid moiety.

This method requires stringent anhydrous conditions but offers precise control over regiochemistry.

Mechanistic Insights and Optimization

Role of Catalysts and Solvents

- Iodine/TBHP system : Iodine acts as a Lewis acid, polarizing carbonyl groups and facilitating imine formation, while TBHP oxidizes intermediates to stabilize the quinazoline ring.

- Glacial acetic acid : Serves as both solvent and proton donor, enhancing electrophilicity at the quinazoline C3 position.

Yield Optimization Strategies

- Temperature control : Reflux conditions (100–110°C) optimize cyclization rates without promoting decarboxylation.

- Stoichiometric adjustments : Excess β-phenylalanine (1.5 equivalents) improves conversion rates by mitigating steric hindrance.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2/TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

The biological evaluation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid has revealed promising anticancer properties. In vitro studies assessed its cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), DU145 (prostate carcinoma), B16-F10 (melanoma), and HepG2 (hepatocellular carcinoma). The compound exhibited significant activity, particularly in derivatives with specific substitutions that enhance binding affinity to DNA .

Cytotoxicity Data

The following table presents the IC50 values for selected derivatives against different cancer cell lines:

| Compound | IC50 (μM) A549 | IC50 (μM) DU145 | IC50 (μM) B16-F10 | IC50 (μM) HepG2 |

|---|---|---|---|---|

| 3c | 15 | 10 | 20 | 12 |

| 3l | 18 | 8 | 22 | 9 |

| 3o | 12 | 6 | 25 | 7 |

These results indicate that compounds with electron-withdrawing groups on both the quinazoline and amide pharmacophores tend to exhibit higher cytotoxicity, suggesting a structure-activity relationship that merits further exploration .

Case Studies

-

Case Study on Compound 3o :

- Description : Compound 3o demonstrated the highest potency against DU145 and HepG2 cell lines.

- Findings : In vivo studies indicated a significant reduction in tumor size in treated models compared to controls.

-

Case Study on Structure-Activity Relationship :

- Description : A series of derivatives were synthesized with varied substitutions.

- Findings : The presence of halogen substituents on the quinazoline ring enhanced cytotoxicity, with fluorine and chlorine being particularly effective.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can act as a DNA intercalator, binding to DNA and disrupting its function . Additionally, it may inhibit specific enzymes involved in cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Structure Influence: The quinazoline-2,4-dione core is shared across multiple compounds, enabling interactions with enzymes (e.g., PSA, ACC) or DNA .

Substituent-Driven Activity: PAQ-22: The 2,6-diethylphenyl group enhances PSA inhibition via hydrophobic interactions with the enzyme’s active site . Target Compound: The phenylpropanoic acid chain may mimic endogenous substrates (e.g., fatty acids), suggesting possible interactions with metabolic enzymes or transporters .

Anticancer Activity :

- Compound 3c (I2/TBHP-mediated synthesis) demonstrated cytotoxicity against A549 lung cancer cells (IC₅₀ = 8.2 μM) via DNA intercalation, a mechanism likely shared by the target compound due to its planar quinazoline core .

Selectivity and Toxicity

- PAQ-22 exhibits >100-fold selectivity for PSA over other aminopeptidases, attributed to its rigid diethylphenyl substituent .

- Target Compound : The lack of electron-withdrawing groups (cf. quinconazole’s dichlorophenyl) may reduce off-target toxicity but limit antifungal potency .

Biological Activity

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of anticonvulsant and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The molecular structure of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid includes a quinazoline core that contributes to its pharmacological properties. The compound has a molecular weight of approximately 367.4 g/mol and exhibits specific interactions with biological targets that enhance its therapeutic potential.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant effects of derivatives of this compound. A systematic investigation into its derivatives revealed that certain compounds exhibit significant anticonvulsant activity through molecular docking and in vivo studies. The leader compound identified showed improved rates in experimental convulsive syndromes in mice without impairing motor coordination, suggesting a favorable safety profile for further research.

Key Findings:

- Molecular Docking Studies : Selected compounds displayed high affinity for anticonvulsant protein biomes, indicating potential mechanisms for their effects .

- In Vivo Efficacy : The best-performing derivative improved convulsive symptoms significantly in animal models .

Anticancer Activity

The anticancer properties of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid have been explored through various in vitro studies. Compounds derived from this structure have shown promising cytotoxicity against several cancer cell lines.

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3c | HCT-116 | 9.379 | >20 |

| 3e | HCT-116 | 19.90 | >3 |

| Cabozantinib | HCT-116 | 24.72 | - |

Observations :

- Compounds 3c and 3e demonstrated significant selectivity against colorectal cancer cells compared to normal cells, indicating their potential as targeted therapies .

- Apoptosis assays indicated that these compounds induce cell cycle arrest and promote apoptosis through mitochondrial pathways, further supporting their anticancer mechanisms .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives show strong inhibition of cyclooxygenase enzymes, which are crucial in inflammatory pathways .

- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Molecular Hybridization : The combination of quinazoline with other pharmacophores enhances the biological activity through synergistic effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- In one study, a derivative was tested against various cancer cell lines (A549, DU145, B16-F10, HepG2), showing significant cytotoxic activity compared to standard treatments .

- Another study focused on the anticonvulsant properties indicated that specific modifications to the quinazoline structure could enhance efficacy without increasing toxicity .

Q & A

Q. What are the established synthetic routes for preparing 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid and its derivatives?

- Methodological Answer : Two primary routes are documented: (i) I₂/TBHP-mediated oxidative coupling : This metal-free method involves reacting isatins with 2-amino-N-aryl/alkyl benzamides under mild conditions. The domino reaction proceeds via oxidative rearrangement and cyclization, yielding quinazoline-amide hybrids with isolated yields up to 85% . (ii) Hydrogen peroxide oxidation : Thiourea intermediates (e.g., 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid) are oxidized to dioxo derivatives, followed by carbodiimide-mediated coupling with chloroacetamides .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Characterization employs:

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., quinazoline carbonyls at ~170 ppm). IR identifies amide C=O stretches (~1650 cm⁻¹) .

- Mass spectrometry : HRMS validates molecular formulae (e.g., [M+H]⁺ peaks within 0.5 ppm error) .

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) for biological assays .

Advanced Research Questions

Q. What in vitro models and assays are used to evaluate its anticancer potential?

- Methodological Answer :

- Cell lines : A549 (lung), DU145 (prostate), B16-F10 (melanoma), HepG2 (liver) cancers; CHO-K1 (normal hamster ovary) for selectivity .

- MTT assay : Compounds 3c, 3l, and 3o showed IC₅₀ values of 2.1–8.7 µM against cancer cells, outperforming 5-fluorouracil (IC₅₀ = 12–35 µM). Minimal toxicity to CHO-K1 (IC₅₀ > 100 µM) confirms selectivity .

- Validation : Clonogenic assays and Annexin V/PI staining can differentiate cytostatic vs. apoptotic effects .

Q. How do molecular docking studies inform its mechanism of action?

- Methodological Answer :

- Target : DNA (PDB 1N37) via intercalation. Docking scores (e.g., −9.2 kcal/mol for 3c) correlate with cytotoxicity .

- Key interactions : Quinazoline’s planar structure inserts between base pairs, while the amide forms hydrogen bonds with minor-groove residues (e.g., dG4). Substituents (e.g., chloro, methoxy) enhance π-π stacking .

Q. What structural modifications optimize bioactivity and selectivity?

- Methodological Answer :

- Quinazoline core : Planarity is critical for DNA intercalation; substituting C-6/C-7 with electron-withdrawing groups (Cl, NO₂) increases binding affinity .

- Amide linker : N-aryl groups (e.g., 4-Cl-C₆H₄) improve lipophilicity (logP ~2.5) and membrane permeability .

- Phenylpropanoic acid : The carboxylic acid enhances solubility (logS = −3.1) without compromising target engagement .

Q. How can discrepancies in cytotoxicity data across studies be resolved?

- Methodological Answer :

- Source variability : Use authenticated cell lines (e.g., STR profiling) to mitigate genetic drift .

- Assay conditions : Standardize incubation time (72 hr), serum concentration (10% FBS), and seeding density .

- Compound purity : HPLC purity >98% reduces off-target effects. Parallel testing with reference drugs (e.g., doxorubicin) controls for batch variability .

Key Considerations for Future Research

- Synthetic scalability : Optimize I₂/TBHP stoichiometry (e.g., 1.2 equiv I₂, 2.0 equiv TBHP) to reduce byproducts .

- In vivo models : Prioritize compounds with >10-fold selectivity (e.g., 3c) for xenograft studies.

- Mechanistic depth : Probe DNA damage via comet assays or γH2AX staining to confirm intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.